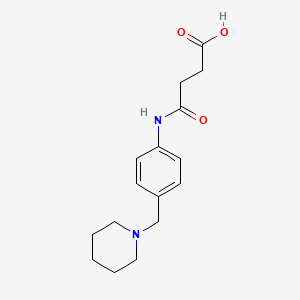

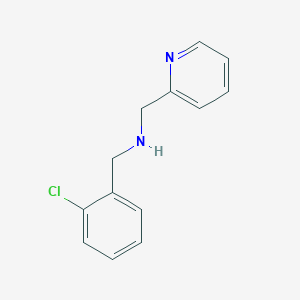

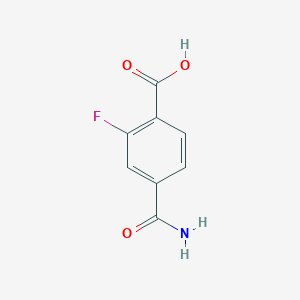

![molecular formula C7H9F3N4S B1299374 1-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-piperazine CAS No. 562858-09-7](/img/structure/B1299374.png)

1-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-piperazine

Descripción general

Descripción

Synthesis Analysis

The synthesis of piperazine derivatives linked with a 1,3,4-thiadiazole moiety has been a subject of interest due to their potential biological activities. The synthesis methods vary, but typically involve multi-component reactions. For instance, a four-component cyclo condensation using diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate with SO4^2−/Y2O3 as a catalyst in ethanol has been reported . Another approach involves the preparation of N,N′-disubstituted piperazine conjugated with 1,3,4-thiadiazole and 1,2,4-triazole, followed by antimicrobial activity testing . Additionally, the synthesis of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazoles with piperazinyl-linked benzamidine substituents has been achieved, aiming to optimize antileishmanial activity .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are typically confirmed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectral studies. These techniques ensure the correct identification of the synthesized molecules and their structural integrity . The molecular structure analysis is crucial for understanding the relationship between the structure and the observed biological activity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by their multi-step nature, often involving cyclization and substitution reactions. The formation of the 1,3,4-thiadiazole ring is a key step in these syntheses, which is then linked to the piperazine nucleus through various substituents to yield the final compounds . These reactions are carefully optimized to achieve the desired products with high yields and purity.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are influenced by the presence of the 1,3,4-thiadiazole moiety and the piperazine ring. These properties are essential for determining the compounds' suitability for biological applications. For example, the solubility, melting points, and stability of these compounds can affect their antimicrobial efficacy and potential as drug candidates . The elemental analysis also provides information on the composition and purity of the compounds.

Biological Evaluation

The biological evaluation of these compounds has shown promising results in various studies. Compounds with the 1,3,4-thiadiazole and piperazine moieties have demonstrated significant antibacterial and antifungal activities . Moreover, certain derivatives have shown potent antileishmanial activity with low toxicity against macrophages, indicating their potential as antiprotozoal agents . These biological evaluations are crucial for advancing these compounds in the drug development pipeline.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

- Novel 1,3,4-thiadiazole amide compounds containing piperazine, including derivatives of 1-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-piperazine, have been synthesized. These compounds demonstrated inhibitory effects on certain pathogens, indicating their potential in antimicrobial applications (Xia, 2015).

Antibacterial Activity

- A series of compounds containing a piperazine group were synthesized, including those with 1,3,4-thiadiazole structure. These compounds showed potential antibacterial activities against both Gram-positive and Gram-negative bacteria, suggesting their use in developing new antibacterial agents (Hu et al., 2007).

- Similarly, 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives exhibited notable antibacterial activities, pointing towards their effectiveness in combating various bacterial strains (Qi, 2014).

Antimycobacterial Agents

- 1,3,4-thiadiazole and piperazine substituted quinazoline derivatives were synthesized and tested for antimycobacterial activity. Several of these compounds showed strong efficacy against Mycobacterium H37Rv strain, indicating their potential as antimycobacterial agents (Patel & Rohit, 2021).

Anticancer Potential

- Certain 1,3,4-thiadiazole derivatives with piperazine nucleus have shown moderate activity against various cancer cell lines, hinting at their potential in cancer therapy applications (Deshmukh et al., 2017).

Antileishmanial Activity

- Compounds with 1,3,4-thiadiazole and piperazine structures, such as 2-(1-methyl-5-nitroimidazol-2-yl)-5-substituted-1,3,4-thiadiazoles, were found to have strong leishmanicidal activity, potentially offering new treatments for leishmaniasis (Foroumadi et al., 2005).

Antimicrobial and Antifungal Agents

- Various 1,3,4-thiadiazole derivatives, including those linked with piperazine, displayed significant antimicrobial and antifungal activities. These findings support their application in treating infections caused by bacteria and fungi (Jadhav et al., 2017).

Mecanismo De Acción

Target of Action:

The primary targets of this compound are not fully elucidated, but it exhibits potent anticancer effects. It has been assessed against various cancer cell lines, including PC3 (prostate cancer), HT-29 (colon cancer), and SKNMC (neuroblastoma). Notably, some synthesized derivatives show higher cytotoxic activity than the commonly used anticancer drug doxorubicin .

Mode of Action:

The mode of action involves interactions with cellular components, leading to apoptosis. Specifically, compound 4d (with an ortho position of a methoxy moiety) activates caspases 3 and 9 in both PC3 and HT-29 cell lines. Caspases play a crucial role in programmed cell death (apoptosis), cleaving specific substrates and initiating apoptotic pathways .

Action Environment:

Environmental factors, such as pH, temperature, and interactions with other molecules, can influence the compound’s efficacy and stability. These factors may impact its bioactivity and pharmacokinetics.

Its unique 1,3,4-thiadiazole scaffold provides a foundation for future drug development . 🌟

Safety and Hazards

The safety and hazards associated with “1-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-piperazine” and its derivatives can depend on their specific chemical structures and biological activities. For example, a study reported that some synthesized compounds exhibit higher cytotoxic activity than doxorubicin against certain cell lines .

Direcciones Futuras

The future directions for research on “1-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-piperazine” and its derivatives could include the development of more potent and selective agents for various applications, such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .

Propiedades

IUPAC Name |

2-piperazin-1-yl-5-(trifluoromethyl)-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3N4S/c8-7(9,10)5-12-13-6(15-5)14-3-1-11-2-4-14/h11H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCHPSOYHPOLYCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NN=C(S2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50366709 | |

| Record name | 1-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

562858-09-7 | |

| Record name | 1-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[5-(TRIFLUOROMETHYL)-1,3,4-THIADIAZOL-2-YL]PIPERAZINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

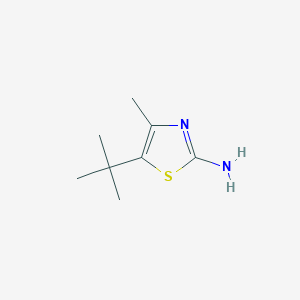

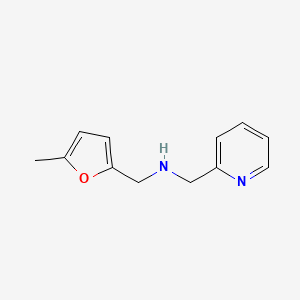

![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid](/img/structure/B1299307.png)

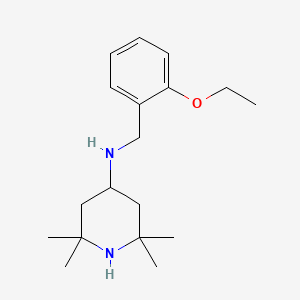

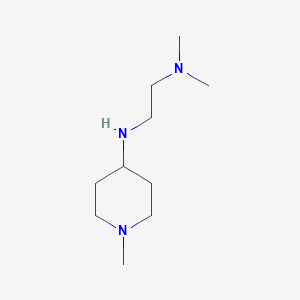

![1-[2-(4-Chloro-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1299325.png)

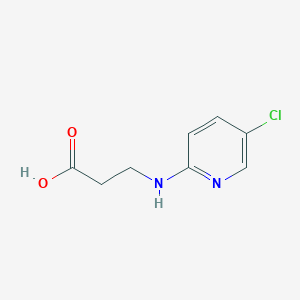

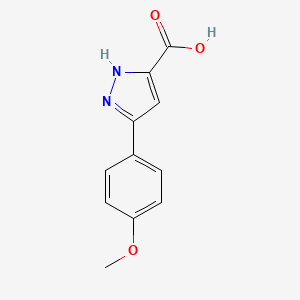

![5-[2-(2-Methoxy-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1299327.png)

![5-[2-(2-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1299329.png)